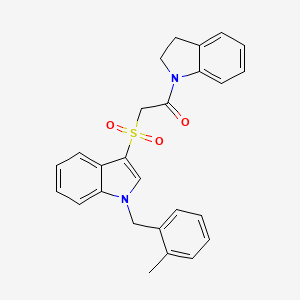

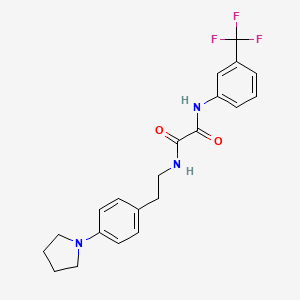

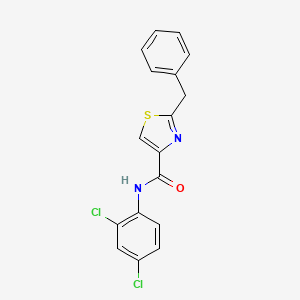

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as CTMP, is a novel psychoactive compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the family of piperidine derivatives and has been found to possess a unique mechanism of action that makes it a promising candidate for various research applications.

Scientific Research Applications

Molecular Interactions and Receptor Binding

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is explored in the context of molecular interactions, particularly with cannabinoid receptors. The study on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has demonstrated its potency and selectivity as an antagonist for the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method and comparative molecular field analysis (CoMFA), the study has established that the N1 aromatic ring moiety significantly influences the steric binding interaction with the receptor. This research contributes to the understanding of the molecular architecture necessary for the antagonist activity against cannabinoid receptors (J. Shim et al., 2002).

Synthesis and Chemical Properties

Research into the synthesis of piperidine structures, including compounds related to N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, has been advancing. One study has shown that N-vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles react with specific reagents to form piperidine structures with high efficiency and stereocontrol. This work provides insights into the synthesis processes that could be applied to a wide range of piperidine-based compounds, showcasing the versatility and potential applications of such structures in medicinal chemistry (Gediminas J. Brizgys et al., 2012).

Antimicrobial Activities

The antimicrobial potential of piperidine derivatives, closely related to N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, has been explored. A study on microwave-assisted synthesis of new sulfonyl hydrazones, screening of biological activities, and investigation of structure–activity relationship highlighted the significant role of the piperidine ring and sulfonyl hydrazone scaffold in medicinal chemistry. The synthesized compounds showed varied antioxidant capacity and anticholinesterase activity, indicating the potential for these structures to contribute to the development of therapeutic agents (Nurcan Karaman et al., 2016).

properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S2/c1-21(18,19)15-5-2-3-8(7-15)11(17)14-12-9(10(13)16)4-6-20-12/h4,6,8H,2-3,5,7H2,1H3,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVDMIVAKDFWOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoylthiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2885243.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2885248.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)

![Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2885250.png)

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)